5-(thiophen-2-yl)-2H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of 5-(thiophen-2-yl)-2H-tetrazole derivatives has been explored through various methods. A notable approach involves the transition metal-free synthesis of a minimal 5-(thiophen-2-yl)-1,3-thiazole core, indicating the versatility and eco-friendliness of the synthesis process. These methods highlight the synthetic accessibility of this compound and its derivatives, opening pathways for further functionalization and application in diverse chemical domains (Radhakrishnan & Sreejalekshmi, 2016).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. Studies involving X-ray crystallography have provided detailed insights into the molecular conformations, intermolecular interactions, and crystal packing of these compounds. These analyses contribute to our understanding of the structural foundations underlying the chemical behavior and potential applications of this compound derivatives (Kumbar et al., 2018).
Scientific Research Applications
Photophysical Properties and Luminescent Materials
5-(Thiophen-2-yl)-1,3-thiazole (5-TPTZ), a closely related compound to 5-(thiophen-2-yl)-2H-tetrazole, has been used to design luminescent organic materials. These materials demonstrated properties like solid-state red emission, positive solvatochromism, large Stokes shift, and aggregation-induced emission (AIE) behavior, making them suitable for various applications in optoelectronics. These properties were elucidated using crystal structure analysis, computational studies, and molecular dynamics simulations (Radhakrishnan & Sreejalekshmi, 2016).
Mechanism of Action
Target of Action
Thiophene derivatives have been found to bind with high affinity to multiple receptors , and some substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been identified as potential dual PI3Kα/mTOR inhibitors . These targets play crucial roles in cell signaling pathways, influencing cell growth and survival.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets, possibly through binding to the active sites of the target proteins, thereby modulating their function .
Biochemical Pathways
Related compounds such as substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been reported to inhibit the pi3kα/mtor pathway , which plays a critical role in cell proliferation, survival, and metabolism.
Result of Action
Related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of cellular pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(thiophen-2-yl)-2H-tetrazole. For instance, the compound has been evaluated for its antibacterial activities against strains isolated from the hospital environment . The results suggest that the compound’s activity can vary depending on the microbial strain tested and the product applied .
Safety and Hazards
Future Directions
Thiophene derivatives have been the focus of many research studies due to their potential applications in scientific research. Their applications range from medicinal chemistry to materials science, making them valuable tools for studying various biological processes and developing novel materials .
properties
IUPAC Name |
5-thiophen-2-yl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c1-2-4(10-3-1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLITRCMAVPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284473 | |
Record name | 5-(Thiophen-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59541-58-1 | |
Record name | 59541-58-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Thiophen-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.